molecular formula C9H7ClO2 B1195007 2-Chlorocinnamic acid CAS No. 939-58-2

2-Chlorocinnamic acid

Cat. No.: B1195007
CAS No.: 939-58-2
M. Wt: 182.60 g/mol
InChI Key: KJRRTHHNKJBVBO-AATRIKPKSA-N
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Description

2-Chlorocinnamic acid is an organic compound with the molecular formula C₉H₇ClO₂. It is a derivative of cinnamic acid, where a chlorine atom is substituted at the ortho position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

2-Chlorocinnamic acid plays a significant role in various biochemical reactions. It has been shown to interact with enzymes involved in the hydroxylation of cinnamic acid derivatives, thereby inhibiting their activity . This inhibition is linked to the suppression of cellulose acetate synthesis in cell lines. Additionally, this compound affects chloride ion and water molecule interactions, which can influence various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It inhibits the activity of enzymes responsible for the hydroxylation of cinnamic acid derivatives, leading to reduced cellulose acetate synthesis . This compound also impacts cell signaling pathways and gene expression by modulating the availability of chloride ions and water molecules. These interactions can alter cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through enzyme inhibition. It binds to the active sites of enzymes involved in the hydroxylation of cinnamic acid derivatives, preventing their normal function . This binding interaction leads to a decrease in enzyme activity, which in turn affects the synthesis of cellulose acetate and other related biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound has a half-life of approximately 5.3 to 5.9 hours when exposed to hydroxyl radicals . This degradation rate can impact its efficacy in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, this compound can lead to toxic effects, including enzyme inhibition and disruption of cellular processes . It is essential to determine the appropriate dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes that catalyze the hydroxylation of cinnamic acid derivatives, affecting the overall metabolic flux . The compound’s involvement in these pathways can influence the levels of various metabolites and alter the biochemical equilibrium within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target areas, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as its log Kow value of 2.72 .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can perform its biochemical functions . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.

Preparation Methods

Chemical Reactions Analysis

2-Chlorocinnamic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chlorocinnamic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives and complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research has explored its potential as an intermediate in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2-Chlorocinnamic acid can be compared with other cinnamic acid derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in different fields .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRRTHHNKJBVBO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301035497
Record name (2E)-3-(2-Chlorophenyl)-2-propenoic acid
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Molecular Weight

182.60 g/mol
Source PubChem
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CAS No.

939-58-2, 3752-25-8, 4513-41-1
Record name (2E)-3-(2-Chlorophenyl)-2-propenoic acid
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Record name (E)-o-Chlorocinnamic acid
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Record name 2-Chlorocinnamic acid
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Record name 2-(2-Chlorophenyl)propenoic acid
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Record name (E)-o-chlorocinnamic acid
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Record name o-chlorocinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 2-chlorocinnamic acid in medicine?

A: Research suggests that silver(I) complexes incorporating this compound as a ligand demonstrate significant potential as urease inhibitors. [] Urease is an enzyme implicated in various pathological conditions, including peptic ulcers, stomach cancer, and urinary tract infections. The silver(I) trans-cinnamate complex, specifically [Ag(2-cca)(H2O)]2 (where 2-ccaH represents this compound), exhibited potent inhibitory activity against urease. [] This finding highlights the potential of this compound-based compounds in developing novel therapeutic strategies for urease-related disorders.

Q2: How do substituents on the cinnamic acid structure influence its reactivity with Samarium Diiodide (SmI2)?

A: Studies have investigated the reduction of various cinnamic acid derivatives by SmI2, a powerful single-electron reducing agent. [] The research found that the rate of reduction is influenced by the nature and position of substituents on the cinnamic acid ring. For instance, electron-donating groups like methoxy (-OCH3) generally enhance the reduction rate, while electron-withdrawing groups like chlorine (-Cl) tend to decrease it. [] This difference in reactivity arises from the substituents' ability to modulate the electron density within the cinnamic acid molecule, thereby influencing its susceptibility to reduction by SmI2.

Q3: Are there any known biocatalytic transformations involving this compound?

A: Yes, the pink yeast Rhodotorula rubra Y-1529 exhibits catalytic activity towards this compound, facilitating an ortho-dehalogenation reaction. [] This biotransformation highlights the potential of employing microorganisms like Rhodotorula rubra Y-1529 for the selective modification of chlorinated aromatic compounds, offering a potentially greener alternative to traditional chemical synthesis routes.

Q4: Beyond urease inhibition, are there other potential applications for this compound derivatives?

A: Phenylalanine ammonia lyases (PALs) are enzymes known to catalyze the hydroamination of cinnamic acid derivatives. While this compound is a known substrate for some PALs, research is ongoing to expand the substrate scope of these enzymes to include non-carboxylic acid substrates. [] This expanded activity could potentially open new avenues for using PALs in the synthesis of valuable chiral amines, valuable building blocks for pharmaceuticals and other fine chemicals.

Q5: Are there alternative synthetic approaches to traditional methods for reactions involving this compound?

A: Research has explored microwave-assisted methods for Knoevenagel condensation reactions using trans-2-chlorocinnamic acid. [] Microwave irradiation can accelerate reaction rates and potentially offer advantages in terms of reaction yield and purity compared to conventional heating methods.

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